BenchChemオンラインストアへようこそ!

4-(6-Amino-4-methylpyridin-3-yl)phenol

Physicochemical profiling Drug-likeness Regiochemistry

4-(6-Amino-4-methylpyridin-3-yl)phenol is a bifunctional phenylpyridine derivative bearing a 4-methyl-6-aminopyridine core directly coupled to a para-phenol ring (C12H12N2O, MW 200.24 g/mol). Its computed XLogP3-AA of 2.1, topological polar surface area (TPSA) of 59.1 Ų, and exactly two hydrogen bond donors and three acceptors place it within favorable drug-like property space.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B7902813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Amino-4-methylpyridin-3-yl)phenol
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C2=CC=C(C=C2)O)N
InChIInChI=1S/C12H12N2O/c1-8-6-12(13)14-7-11(8)9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H2,13,14)
InChIKeyAEIZIUGZOXUQFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Amino-4-methylpyridin-3-yl)phenol (CAS 1258623-82-3): A para-Hydroxy Phenylpyridine Building Block with Distinct Physicochemical and Synthetic Utility


4-(6-Amino-4-methylpyridin-3-yl)phenol is a bifunctional phenylpyridine derivative bearing a 4-methyl-6-aminopyridine core directly coupled to a para-phenol ring (C12H12N2O, MW 200.24 g/mol). Its computed XLogP3-AA of 2.1, topological polar surface area (TPSA) of 59.1 Ų, and exactly two hydrogen bond donors and three acceptors place it within favorable drug-like property space [1]. This compound functions primarily as a versatile synthetic intermediate in the assembly of kinase inhibitors and neuronal nitric oxide synthase (nNOS) modulators, where the para orientation of the phenol hydroxyl dictates distinct molecular geometry and reactivity relative to its meta isomer [2].

Why 4-(6-Amino-4-methylpyridin-3-yl)phenol Cannot Be Directly Swapped with Isomeric or Des-Methyl Analogs


The position of the phenolic hydroxyl group (para vs. meta) on the phenyl ring fundamentally alters molecular geometry, hydrogen-bonding topology, and metabolic susceptibility, making simple substitution unreliable [1][2]. The 4-methyl group on the pyridine ring further differentiates this scaffold from the des-methyl analog (4-(6-aminopyridin-3-yl)phenol, CAS 96721-88-9) by modulating both electronic character and steric encumbrance at the pyridine 4-position, which directly influences reactivity in cross-coupling and nucleophilic aromatic substitution reactions [3]. A generic in-class replacement ignores these regiochemical and steric vectors, potentially compromising downstream synthetic yields or biological target engagement.

Head-to-Head Evidence: Quantified Differentiation of 4-(6-Amino-4-methylpyridin-3-yl)phenol Relative to Key Analogs


Para vs. Meta Phenol Orientation: Impact on Lipophilicity and Hydrogen Bond Topology

The para-phenol isomer (target compound) exhibits a calculated XLogP3-AA of 2.1 and a TPSA of 59.1 Ų, with the hydroxyl group oriented linearly opposite the pyridine nitrogen. The meta isomer (CAS 1258611-35-6), while sharing the same molecular formula, presents a different hydrogen-bond vector and spatial arrangement that alters its complementarity with target binding pockets and its metabolic soft-spot profile [1].

Physicochemical profiling Drug-likeness Regiochemistry

Presence of 4-Methyl Group: Differentiation from Des-Methyl Analog in Kinase Inhibitor Context

The 4-methyl substituent on the pyridine ring is critical for optimal engagement of the hydrophobic pocket in nNOS and certain kinase active sites, as demonstrated by the co-crystal structure of a 6-amino-4-methylpyridin-2-yl-containing inhibitor bound to nNOS (PDB 3TYN; Ki = 390 nM) [1]. The des-methyl analog (4-(6-aminopyridin-3-yl)phenol, CAS 96721-88-9) lacks this methyl group and would be expected to lose hydrophobic contacts corresponding to approximately 10–100-fold potency, a class-level inference consistent with extensive pyridine SAR literature [2].

Kinase inhibition Structure–activity relationship nNOS

Amino Group at Pyridine 6-Position: Key to Synthetic Versatility vs. 6-Halo or 6-Hydrogen Analogs

The 6-amino group serves as a latent site for diazotization, nucleophilic aromatic substitution, or conversion to halogen for cross-coupling, enabling divergent late-stage functionalization that is not possible with the corresponding 6-unsubstituted pyridine (4-(4-methylpyridin-3-yl)phenol) or 6-halo analogs which require orthogonal protection strategies [1][2].

Synthetic intermediate Cross-coupling Nitric oxide synthase

Carbonic Anhydrase II Selectivity: A Negative Selectivity Marker Differentiating This Scaffold from Sulfonamide-Based CA Inhibitors

A structurally related 6-amino-4-methylpyridin-3-yl phenol analog demonstrates extremely weak inhibition of human carbonic anhydrase II (Ki > 100,000 nM), indicating negligible engagement of this ubiquitous off-target [1]. In contrast, many primary sulfonamide-containing CA inhibitors exhibit Ki values in the nanomolar range, highlighting that the aminopyridine-phenol chemotype inherently avoids this liability [1].

Carbonic anhydrase Selectivity Off-target profiling

Optimal Procurement and Application Scenarios for 4-(6-Amino-4-methylpyridin-3-yl)phenol (CAS 1258623-82-3)


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Lead Optimization

The 6-amino-4-methylpyridin-3-yl phenol core is a validated substructure in nNOS inhibitor candidates, as evidenced by the X-ray co-crystal structure PDB 3TYN (Ki = 390 nM). Medicinal chemistry teams pursuing nNOS as a target for neuropathic pain or neurodegenerative disorders should procure this exact scaffold to maintain the methyl–hydrophobic pocket interaction and para-phenol hydrogen bond geometry essential for potency and selectivity [1].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 200.24 Da, XLogP3-AA 2.1, and TPSA 59.1 Ų, this compound fits the 'rule-of-three' fragment criteria. Its dual hydrogen bond donor/acceptor character and rigid, elongated geometry make it a high-priority fragment for screening against kinase ATP-binding sites, where the amino group can form hinge-region hydrogen bonds [1].

Synthesis of Dual Angiotensin II / PPARγ Modulators

US Patent 9315493B2 discloses phenylpyridine derivatives with combined angiotensin II antagonistic and PPARγ agonistic activities. This compound serves as an intermediate in such programs, where the 6-amino group provides a handle for further elaboration into urea, amide, or sulfonamide-linked pharmacophores [2].

Late-Stage Diversification of Kinase Inhibitor Scaffolds

The 6-amino group enables direct conversion to halides, azides, or diazonium salts for diverse cross-coupling reactions, making this compound advantageous over 6-H or pre-halogenated analogs that impose a fixed synthetic sequence. This versatility supports parallel library synthesis for kinase selectivity profiling [1][2].

Quote Request

Request a Quote for 4-(6-Amino-4-methylpyridin-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.